molecular formula C16H10Cl2O3 B278991 3-[3-(2,3-Dichlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one

3-[3-(2,3-Dichlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one

Cat. No. B278991
M. Wt: 321.2 g/mol
InChI Key: WVYYTURJXIAQNL-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(2,3-Dichlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one, commonly known as DHCH, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DHCH is a member of the cycloheptatrienone family and is known to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DHCH is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DHCH has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. DHCH has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
DHCH has been shown to exhibit a range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). DHCH has also been shown to exhibit antitumor effects by inducing apoptosis in cancer cells. Additionally, DHCH has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

DHCH has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. DHCH is also stable under normal laboratory conditions. However, DHCH has some limitations for lab experiments. It is not water-soluble, which can make it difficult to work with in aqueous environments. DHCH is also sensitive to light and can degrade over time, which can affect its activity.

Future Directions

There are several future directions for the study of DHCH. One potential direction is the development of DHCH derivatives with improved properties. For example, DHCH derivatives with increased water solubility or improved stability could be developed. Another potential direction is the investigation of DHCH as a potential therapeutic agent for various diseases. Further studies are needed to fully understand the mechanism of action of DHCH and its potential applications in various fields of scientific research.

Synthesis Methods

DHCH can be synthesized through a multistep process involving the reaction of 2,3-dichlorophenylacetic acid with acetic anhydride, followed by cyclization with phosphorus oxychloride. The resulting intermediate is then subjected to a Wittig reaction with 2-hydroxy-2,4,6-cycloheptatrien-1-one, which leads to the formation of DHCH. The purity of the final product can be improved through recrystallization and chromatography techniques.

Scientific Research Applications

DHCH has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, antitumor, and neuroprotective properties. DHCH has also been investigated for its potential as a fluorescent probe for the detection of biological molecules. Additionally, DHCH has been used as a precursor for the synthesis of various derivatives that exhibit unique properties.

properties

Product Name

3-[3-(2,3-Dichlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one

Molecular Formula

C16H10Cl2O3

Molecular Weight

321.2 g/mol

IUPAC Name

3-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C16H10Cl2O3/c17-12-6-3-4-10(15(12)18)8-9-13(19)11-5-1-2-7-14(20)16(11)21/h1-9H,(H,20,21)/b9-8+

InChI Key

WVYYTURJXIAQNL-CMDGGOBGSA-N

Isomeric SMILES

C1=CC(=C(C(=O)C=C1)O)C(=O)/C=C/C2=C(C(=CC=C2)Cl)Cl

SMILES

C1=CC(=C(C(=O)C=C1)O)C(=O)C=CC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=O)C=C1)O)C(=O)C=CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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